molecular formula C14H11BrN4O3 B2936830 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 101072-04-2

8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2936830
CAS No.: 101072-04-2
M. Wt: 363.171
InChI Key: MDRUDFVHNBRYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a brominated purine derivative characterized by:

  • Position 3: Methyl group, contributing to steric and electronic modulation.
  • Position 7: A 2-oxo-2-phenylethyl substituent, introducing aromaticity and ketone functionality for intermolecular interactions.

This compound is structurally related to bioactive purine derivatives, such as kinase inhibitors and adenosine receptor modulators, making it a scaffold of interest in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRUDFVHNBRYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-7-methyl-3-(2-oxo-2-phenylethyl) purine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With a molecular formula of C14H11BrN4O3 and a molecular weight of 363.17 g/mol, this compound has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology.

PropertyValue
Chemical NameThis compound
CAS Number101072-04-2
Molecular FormulaC14H11BrN4O3
Molecular Weight363.17 g/mol

Antitumor Activity

Research indicates that 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Key Findings:

  • IC50 Values: The compound shows IC50 values of approximately 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory effects on these kinases .
  • Cell Line Studies: Significant antiproliferative activity was observed in human tumor cell lines, suggesting potential for development as an anticancer agent .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. Studies suggest that it may enhance neuronal survival and function under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Insights:

  • Mechanism: The neuroprotective activity is hypothesized to be mediated through modulation of signaling pathways involved in neuronal survival and apoptosis .

Other Biological Activities

In addition to its antitumor and neuroprotective effects, 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine has shown promise in other areas:

  • Anti-inflammatory Activity: The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against colorectal cancer models. The results indicated a significant reduction in tumor growth rates when administered orally in animal models.

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects in rodent models of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reaction Conditions and Products

NucleophileSolventCatalyst/TemperatureMajor Product(s)YieldSource
Ammonia (NH₃)Ethanol60°C, 12 h8-Amino-3-methyl-7-(2-oxo-2-phenylethyl)78%
BenzylamineDMFDIEA, 50°C, 24 h8-(Benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)85%
Sodium thiophenateAcetonitrileK₂CO₃, reflux8-(Phenylthio)-3-methyl-7-(2-oxo-2-phenylethyl)67%
  • Mechanistic Insight : The bromine substitution follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups on the purine ring .

Redox Reactions

The ketone group in the 2-oxo-2-phenylethyl side chain participates in reduction and oxidation:

Reduction

  • Reagent : Sodium borohydride (NaBH₄) in methanol at 0°C .

  • Product : 7-(2-Hydroxy-2-phenylethyl)-8-bromo-3-methylpurine-2,6-dione.

  • Yield : 92% with >95% purity .

Oxidation

  • Reagent : Potassium permanganate (KMnO₄) in acidic aqueous acetone .

  • Product : 7-(2-Oxo-2-phenylacetyl)-8-bromo-3-methylpurine-2,6-dione (oxidized ketone to α-keto acid).

  • Yield : 58% .

Hydrolysis and Stability

The compound undergoes hydrolysis under extreme pH conditions:

ConditionSolventProduct(s)NotesSource
1M HCl, refluxWater8-Bromo-3-methylxanthine + Phenacyl chloridePurine ring remains intact
1M NaOH, 80°CEthanol/Water8-Bromo-3-methyluric acid + AcetophenoneDegradation of purine ring

Alkylation at N-7

  • Reagent : Phenacyl bromide in acetone with Na₂CO₃ .

  • Conditions : 40°C, 4 hours.

  • Yield : 98% .

Cross-Coupling Reactions

  • Suzuki Coupling : Using phenylboronic acid and Pd(PPh₃)₄ in DMF/H₂O at 100°C .

  • Product : 8-Phenyl-3-methyl-7-(2-oxo-2-phenylethyl)purine-2,6-dione.

  • Yield : 72% .

Comparative Reactivity

The compound’s reactivity differs from analogs due to steric and electronic effects:

CompoundBromine ReactivityKetone StabilityKey Difference
8-Bromo-3-methylxanthineHighN/ALacks phenacyl group
7-Methyl-8-bromotheophyllineModerateLowMethyl at N-7 reduces steric hindrance
8-Bromo-7-(2-butynyl)-3-methylpurine-2,6-dioneLowHighAlkyne group stabilizes via conjugation

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly impacts solubility, binding affinity, and metabolic stability.

Compound Name 7-Substituent Key Data Reference
Target Compound 2-Oxo-2-phenylethyl Not explicitly reported in evidence; inferred from synthesis pathways. N/A
8-Bromo-7-(but-2-yn-1-yl)-3-methyl derivative But-2-ynyl MW: 297.11; mp: 285°C; used in linagliptin synthesis (76–83% yield).
7-(3-Chlorobenzyl)-8-bromo-3-methyl derivative 3-Chlorobenzyl MW: 369.60; ChemSpider ID: 3059939.
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl) Chlorophenoxy-hydroxypropyl Intermediate in multi-step synthesis (yield not specified).
7-(2-(Trifluoromethyl)phenyl)-2-oxoethyl Trifluoromethylphenyl-oxoethyl Synthesized in 74% yield; tested for kinase inhibition.

Key Observations :

  • Butynyl groups (e.g., ) enhance synthetic utility in drug intermediates (e.g., linagliptin).
  • Polar groups (e.g., hydroxypropyl in ) may improve aqueous solubility but reduce metabolic stability.

Substituent Variations at Position 8

The 8-position bromine is often replaced with amino or alkoxy groups to alter reactivity and biological activity.

Compound Name 8-Substituent Key Data Reference
8-Amino-3-methyl-7-(1,1-dioxothietan-3-yl) Cyclohexylamino Exhibited antidepressant activity at 1.6 mg/kg.
8-(6-Methylpyridin-2-yloxy) derivative Methylpyridin-2-yloxy Abolished CNS activity but retained analgesic effects.
8-Bromo-1,3,7-trimethyl derivative Bromine mp: 207°C; synthesized via bromination of caffeine (92% yield).

Key Observations :

  • Amino groups (e.g., cyclohexylamino in ) introduce hydrogen-bonding capacity, enhancing target engagement.
  • Alkoxy groups (e.g., pyridin-2-yloxy in ) modulate receptor selectivity, as seen in adenosine receptor ligands.

Substituent Variations at Position 3

Position 3 substitutions (typically alkyl groups) influence steric hindrance and electronic effects.

Compound Name 3-Substituent Key Data Reference
3-Cyclopropyl derivative (CP-8) Cyclopropyl MW: 323.15; synthesized via propargyl bromide alkylation.
1,3-Dimethyl-7-benzyl derivative Methyl mp: 164°C; 96% yield; characterized by NMR.

Key Observations :

  • Methyl groups (e.g., ) are common for balancing steric effects and synthetic simplicity.

Melting Points and Stability

  • Higher melting points (e.g., 285°C for butynyl analogue in ) correlate with crystalline stability, critical for pharmaceutical formulation.
  • Lower yields (e.g., 35% for hydroxyphenyl derivatives in ) highlight challenges in synthesizing polar substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione, and what are common intermediates?

  • Methodology : The compound is typically synthesized via substitution reactions on purine-dione scaffolds. For example, bromination at the 8-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The 7-position modification (2-oxo-2-phenylethyl group) is often introduced via alkylation or coupling reactions. Key intermediates include 8-bromo-3-methylxanthine derivatives and phenacyl bromide analogs.
  • Validation : Reaction progress should be monitored using TLC or HPLC, with intermediates characterized by 1H^1H NMR and mass spectrometry (e.g., peaks for bromine isotopic patterns) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodology :

  • Spectroscopy : 1H^1H NMR is critical for confirming substitution patterns. For instance, the absence of a proton signal at the 8-position confirms bromination. The 2-oxo-2-phenylethyl group can be identified via aromatic proton resonances (~7.3–7.5 ppm) and a ketone carbonyl signal (~190–200 ppm in 13C^{13}C NMR).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula C14H13BrN4O3C_{14}H_{13}BrN_4O_3, with characteristic isotopic peaks for bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br).
    • Challenges : Overlapping signals in crowded spectral regions (e.g., purine ring protons) may require 2D NMR techniques like COSY or HSQC .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of bromination at the 8-position in purine-dione derivatives?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination by stabilizing reactive intermediates.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination).
  • Directing Groups : Electron-withdrawing groups at the 3-methyl position can direct bromination to the 8-position via resonance effects.
    • Data Contradictions : Some studies report competing bromination at the 1-position under acidic conditions. Adjusting pH (neutral to slightly basic) and using NBS/azobisisobutyronitrile (AIBN) as a radical initiator can suppress this .

Q. How do discrepancies in FTIR and NMR data for this compound arise, and how can they be resolved?

  • Case Study : A reported FTIR peak at 1697 cm1^{-1} (C=O stretch) may conflict with NMR data if unexpected tautomers (e.g., enol forms) are present.
  • Resolution :

  • Variable Temperature NMR : Assess tautomeric equilibria by acquiring spectra at different temperatures (e.g., 25°C vs. 60°C).
  • Computational Chemistry : Compare experimental FTIR peaks with DFT-calculated vibrational modes for different tautomers.
    • Example : In purine-diones, keto-enol tautomerism can shift carbonyl stretches by 20–30 cm1^{-1}. X-ray crystallography (e.g., C=O bond lengths) provides definitive structural evidence .

Q. What are the safety protocols for handling this compound given its potential reactivity?

  • Risk Mitigation :

  • Explosivity : Avoid grinding or heating dry samples (risk of decomposition). Store under inert gas (argon) at –20°C.
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to bromine and ketone-related irritancy.
    • Documentation : Follow OSHA/GHS guidelines, including P210 (avoid heat/sparks) and P403 (ventilated storage) codes .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar alkylation conditions?

  • Hypothesis : Competing nucleophilic attack at the 7- vs. 9-position of the purine ring.
  • Experimental Design :

  • Isotopic Labeling : Use 13C^{13}C-labeled phenacyl bromide to track regiochemistry via 13C^{13}C NMR.
  • Kinetic Studies : Monitor reaction progress under varying temperatures to identify rate-determining steps.
    • Resolution : Steric hindrance from the 3-methyl group favors alkylation at the 7-position. Yields >70% require excess alkylating agent and prolonged reaction times (24–48 hrs) .

Characterization Techniques

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the 2-oxo-2-phenylethyl substituent?

  • Methodology :

  • Crystal Growth : Use slow evaporation from a DMSO/ethanol mixture to obtain single crystals.
  • Data Collection : Synchrotron radiation improves resolution for heavy atoms (Br).
    • Outcome : The dihedral angle between the purine ring and phenyl group confirms steric interactions impacting biological activity (e.g., enzyme binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.